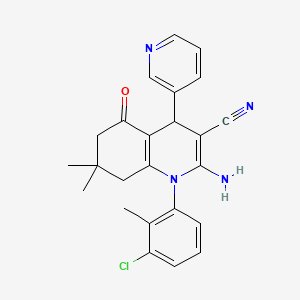![molecular formula C18H15N3O4S B11538615 4-{2,5-dioxo-3-[(N'-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid](/img/structure/B11538615.png)
4-{2,5-dioxo-3-[(N'-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2,5-Dioxo-3-[(N’-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid is a complex organic compound with significant potential in various scientific fields. Its molecular formula is C18H15N3O4S, and it has a molecular weight of 369.39 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzoic acid moiety and a phenylcarbamimidoyl group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2,5-dioxo-3-[(N’-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzoic acid group and the phenylcarbamimidoyl moiety. Key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the Benzoic Acid Group: This step often involves the use of benzoic acid derivatives and coupling reactions.
Attachment of the Phenylcarbamimidoyl Group: This is typically done using thiol-based reagents and appropriate catalysts to ensure the formation of the desired sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and scalability.
化学反应分析
Types of Reactions
4-{2,5-Dioxo-3-[(N’-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
科学研究应用
4-{2,5-Dioxo-3-[(N’-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-{2,5-dioxo-3-[(N’-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylcarbamimidoyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The sulfanyl linkage may also play a role in the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid: This compound shares the pyrrolidine and benzoic acid moieties but lacks the phenylcarbamimidoyl group.
4-(2,5-Dioxo-3-pyrrolidin-1-yl-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar in structure but with different substituents on the pyrrolidine ring.
Uniqueness
The presence of the phenylcarbamimidoyl group in 4-{2,5-dioxo-3-[(N’-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid distinguishes it from other similar compounds. This group enhances its binding properties and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
属性
分子式 |
C18H15N3O4S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
4-[2,5-dioxo-3-(N'-phenylcarbamimidoyl)sulfanylpyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H15N3O4S/c19-18(20-12-4-2-1-3-5-12)26-14-10-15(22)21(16(14)23)13-8-6-11(7-9-13)17(24)25/h1-9,14H,10H2,(H2,19,20)(H,24,25) |
InChI 键 |
XPNQUVNMEOCANK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SC(=NC3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[methanediylbis(2-chlorobenzene-4,1-diyl)]bis(2-chloroacetamide)](/img/structure/B11538540.png)
![4-Bromo-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11538548.png)
![4-nitro-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11538552.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(4-tert-butylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11538554.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11538561.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11538570.png)

![N-({N'-[(E)-(2,3-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538589.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11538592.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11538596.png)
![2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11538598.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538609.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11538630.png)
![2-Methoxy-4-[(E)-({2-[(3-methoxyphenyl)formamido]acetamido}imino)methyl]phenyl thiophene-2-carboxylate](/img/structure/B11538631.png)
